O,alpha-Dimethyl-L-tyrosine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

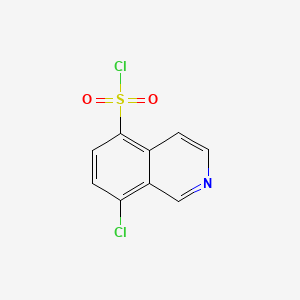

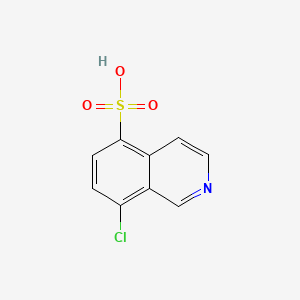

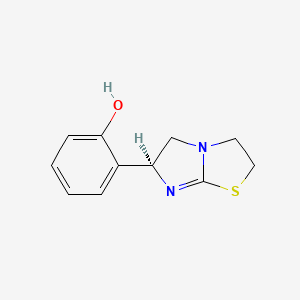

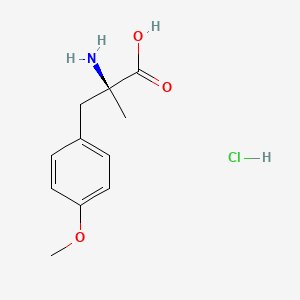

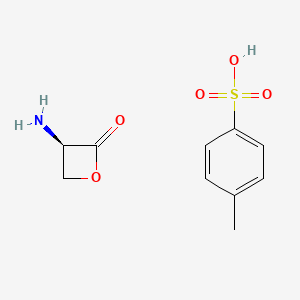

O,alpha-Dimethyl-L-tyrosine Hydrochloride is a chemical compound with the molecular formula C11H15NO3.ClH and a molecular weight of 245.70 . It is also known as L-3-(p-Methoxyphenyl)-2-methylalanine Hydrochloride .

Molecular Structure Analysis

The molecular structure of O,alpha-Dimethyl-L-tyrosine Hydrochloride is similar to other tyrosine alkyl esters. It has been found to crystallize in the orthorhombic chiral space group P 2 1 2 1 2 1 . The main packing motif is a C (9) infinite hydrogen-bond chain .Physical And Chemical Properties Analysis

O,alpha-Dimethyl-L-tyrosine Hydrochloride is a solid substance . It has a melting point of greater than 211°C (dec.) . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Biocatalytic Derivatization of L-Tyrosine

L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

Enzyme-Catalyzed L-Tyrosine Derivatization

Enzyme-catalyzed L-Tyrosine derivatization is a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .

Prodrug for L-Tyrosine

L-Tyrosine alkyl esters, including O,alpha-Dimethyl-L-tyrosine Hydrochloride, are used as prodrugs for L-Tyrosine . These prodrugs can improve the bioavailability of L-Tyrosine, which is often low due to low intestinal permeability, extensive metabolism in the intestines, and rapid clearance by the liver .

Treatment of Parkinson’s Disease

Some L-Tyrosine derivatives have been proposed for the treatment of Parkinson’s disease .

Slow Release of L-Tyr

Studies on the conversion rate of L-Tyrosine esters indicate that short linear chains hydrolyze relatively slowly , suggesting that O,alpha-Dimethyl-L-tyrosine Hydrochloride and L-Tyrosine ethyl ester are useful lipophilic prodrug candidates for slow release of L-Tyr at a targeted site .

Proteomics Research

O,alpha-Dimethyl-L-tyrosine Hydrochloride is used in proteomics research .

Mecanismo De Acción

While the specific mechanism of action for O,alpha-Dimethyl-L-tyrosine Hydrochloride is not available, it is known that tyrosine, a related compound, plays a crucial role in the production of enzymes, thyroid hormones, and melanin, and aids in communication between nerve cells . Tyrosine can also increase neurotransmitters in the brain, making it a potential remedy for depression .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6H,7,12H2,1-2H3,(H,13,14);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYWMGBCHWKZDJ-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O,alpha-Dimethyl-L-tyrosine Hydrochloride | |

CAS RN |

35026-10-9 |

Source

|

| Record name | O,alpha-dimethyl-L-tyrosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035026109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,.ALPHA.-DIMETHYL-L-TYROSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JZ5XT58TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)